4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a 4-chlorophenyl group and a methyl group adds to its unique chemical structure. Pyrazolopyridines are known for their diverse biological and medicinal activities, making them significant in pharmaceutical research .
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-b]pyridine scaffold have shown activity against various targets, including cyclooxygenase-1 and 2 (cox-1 and cox-2) .
Mode of Action
Compounds with similar structures have been found to inhibit cox-1 and cox-2 . These enzymes are involved in the inflammatory response, and their inhibition can lead to anti-inflammatory effects.
Biochemical Pathways
The inhibition of cox-1 and cox-2 can affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins .
Result of Action
Based on the known effects of cox-1 and cox-2 inhibition, it can be hypothesized that this compound may have anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves the reaction of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine with substituted ethyl acetoacetate in acetic acid. The reaction mixture is refluxed for 28 hours, followed by cooling to room temperature . Another method involves the reaction of 3-(4-chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one with substituted anilides in the presence of potassium carbonate in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the 4-chlorophenyl group.
Oxidation and Reduction Reactions: The pyrazole and pyridine rings can participate in oxidation and reduction reactions under specific conditions.
Condensation Reactions: The compound can form condensation products with various aldehydes and ketones.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, dimethylformamide (DMF), acetic acid, and substituted anilides. Reaction conditions typically involve refluxing or stirring at room temperature, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antiviral, and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridines such as:
- 3-(4-chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit microtubule polymerization and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-methyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-7-12-10(8-2-4-9(14)5-3-8)6-11(18)15-13(12)17-16-7/h2-5,10H,6H2,1H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUDIAXLXYCENN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC(=O)NC2=NN1)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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